UNC7043
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Overview
Description
UNC7043 is a negative control for UNC6852 (GLXC-21880).
Scientific Research Applications
Liquid-Phase Syntheses of Inorganic Nanoparticles : This paper discusses the development of novel materials, which is a fundamental aspect of chemical research. It covers advancements in areas like the electronics industry and the evolution of semiconducting materials. While not specific to UNC7043, it provides context on how new compounds and materials are developed and studied in scientific research (Cushing, Kolesnichenko, & O'Connor, 2004).
Medical Image Analysis : The research group MIDAG at UNC, one of the oldest in medical image display and analysis, is mentioned. This group's work illustrates the interdisciplinary nature of scientific research, combining computer science, mathematics, and medical expertise. This could be relevant if this compound has applications in medical imaging or diagnostics (Pizer, 2003).
Myosin Chaperone UNC-45 in C. elegans : This study on the myosin chaperone UNC-45 in the model organism C. elegans provides insights into the role of UNC-45 in muscle development and myofilament formation. Though not directly related to this compound, it offers an example of how specific proteins and compounds are studied for their biological roles and potential applications in scientific research (Gazda et al., 2013).
Proteomics and Transcriptomics in EMF Research : This paper provides an overview of the use of high-throughput screening techniques like proteomics and transcriptomics in the study of electromagnetic fields (EMF). This kind of advanced research technique could potentially be relevant in studying the effects or applications of a compound like this compound (Leszczyński et al., 2012).
Properties
Molecular Formula |
C43H48N10O6S |
---|---|
Molecular Weight |
832.981 |
IUPAC Name |
(2R,4R)-1-((S)-2-(4-(4-(5-((furan-2-ylmethyl)amino)-[1,2,4]triazolo[4,3-c]pyrimidin-8-yl)benzamido)butanamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C43H48N10O6S/c1-26-36(60-25-48-26)29-11-9-27(10-12-29)20-45-40(57)34-19-31(54)23-52(34)41(58)37(43(2,3)4)50-35(55)8-5-17-44-39(56)30-15-13-28(14-16-30)33-22-47-42(53-24-49-51-38(33)53)46-21-32-7-6-18-59-32/h6-7,9-16,18,22,24-25,31,34,37,54H,5,8,17,19-21,23H2,1-4H3,(H,44,56)(H,45,57)(H,46,47)(H,50,55)/t31-,34-,37-/m1/s1 |
InChI Key |
PPNNFXIBKLCMTI-UAMKLLMHSA-N |
SMILES |
O=C([C@@H]1N(C([C@@H](NC(CCCNC(C2=CC=C(C3=CN=C(NCC4=CC=CO4)N5C3=NN=C5)C=C2)=O)=O)C(C)(C)C)=O)C[C@H](O)C1)NCC6=CC=C(C7=C(C)N=CS7)C=C6 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
UNC7043; UNC-7043; UNC 7043 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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